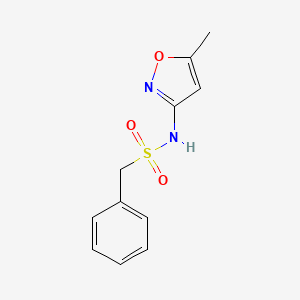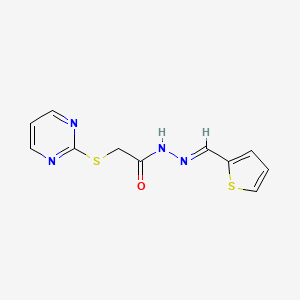![molecular formula C18H21ClN4O B5516322 N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5516322.png)
N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide typically involves condensation reactions. For instance, a related compound was synthesized through the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehyde with isonicotinic acid hydrazide (INH) in absolute ethanol. This synthesis process is characterized by the formation of a Schiff base linkage between the carbonyl group of the aldehyde and the amino group of the hydrazide, underlined by the utilization of IR, ^1H-NMR, ^13C-NMR, and mass spectral data for structural characterization (Afzal et al., 2012).
Molecular Structure Analysis
The molecular structure of acetohydrazide derivatives, including the one , is often elucidated using various spectroscopic and crystallographic techniques. Single-crystal X-ray diffraction analysis provides detailed insights into the geometric configuration, bond lengths, and angles, establishing a comprehensive understanding of the compound's three-dimensional arrangement. For related compounds, structural characterization is further supported by spectroscopic methods such as FT-IR, UV-Vis, ^1H NMR, and ^13C NMR, revealing the intricacies of their molecular frameworks and confirming the formation of specific functional groups (Kourat et al., 2020).
科学的研究の応用
Synthesis and Structural Characterization
- N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide has been synthesized through condensation reactions. Its structure was established based on various spectral data including IR, 1H-NMR, 13C-NMR, and mass spectroscopy, demonstrating its potential for further chemical analysis and modification (Afzal et al., 2012).
Chemosensor Development
- This compound has been utilized in the development of chemosensors. For instance, it was synthesized as an off-on fluorescence sensor, showing high selectivity toward Zn2+ in aqueous media. This application highlights its potential in biochemical sensing and environmental monitoring (Wu et al., 2018).
Dual-Functional Chemosensor
- The compound has been developed as a single, dual-functional chemosensor. It showed good selectivity and sensitivity towards Al3+ and Cu2+ at low detection limits. This kind of application is significant in environmental and biological analyses (Yang et al., 2015).
Corrosion Inhibition
- Derivatives of this compound have been studied as corrosion inhibitors for mild steel in acidic media. These studies are crucial in industrial applications where corrosion resistance is vital (Yadav et al., 2015).
Anticancer Activity
- Some derivatives of this compound have shown promising results in anticancer research. They have been evaluated for their activity against various cancer cell lines, indicating the potential for therapeutic applications (Bingul et al., 2016).
Molecular Structure Analysis
- Detailed NMR spectroscopy has been used to characterize the molecular structure and conformation of related N-acylhydrazones, providing insights into the chemical behavior and potential applications of these compounds in various fields (Munir et al., 2021).
作用機序
Safety and Hazards
将来の方向性
The future research directions for this compound would likely involve further exploration of its potential uses, particularly in the field of medicinal chemistry. Quinoline derivatives are a rich source of biologically active compounds, and there is ongoing research into their potential applications .
特性
IUPAC Name |
N-[(E)-(2-chloro-8-methylquinolin-3-yl)methylideneamino]-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c1-13-6-5-7-14-10-15(18(19)21-17(13)14)11-20-22-16(24)12-23-8-3-2-4-9-23/h5-7,10-11H,2-4,8-9,12H2,1H3,(H,22,24)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYFPYWCATVIMF-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C=NNC(=O)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)/C=N/NC(=O)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2-chlorophenyl)-N-[2-(tetrahydro-2H-pyran-3-yl)ethyl]-2-furamide](/img/structure/B5516263.png)
![3-(3-methylbutyl)-8-(3-piperidinylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5516269.png)
![ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5516273.png)
![N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5516277.png)
![6-[4-(1H-benzimidazol-1-ylacetyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5516284.png)

![N-[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5516304.png)

![2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5516330.png)
![N'-(3,4-dimethoxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5516335.png)
![3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzoate](/img/structure/B5516343.png)

